molecular formula C21H20BrN B13773897 4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine

4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine

Cat. No.: B13773897
M. Wt: 366.3 g/mol
InChI Key: FSSFANMILWFZSL-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is an organic compound with the molecular formula C21H20BrN. This compound is characterized by the presence of a bromine atom, a methyl group, and two N,N-bis(2-methylphenyl) groups attached to a benzenamine core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine typically involves the bromination of 2-methyl-N,N-bis(2-methylphenyl)benzenamine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized Products: Quinones or other oxidized derivatives.

    Reduced Products: Amines or other reduced derivatives.

Scientific Research Applications

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N,N-bis(2-methylphenyl) groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is unique due to the presence of both bromine and N,N-bis(2-methylphenyl) groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications in scientific research.

Properties

Molecular Formula

C21H20BrN

Molecular Weight

366.3 g/mol

IUPAC Name

4-bromo-2-methyl-N,N-bis(2-methylphenyl)aniline

InChI

InChI=1S/C21H20BrN/c1-15-8-4-6-10-19(15)23(20-11-7-5-9-16(20)2)21-13-12-18(22)14-17(21)3/h4-14H,1-3H3

InChI Key

FSSFANMILWFZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=C(C=C(C=C2)Br)C)C3=CC=CC=C3C

Origin of Product

United States

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